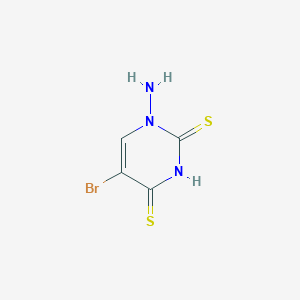
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- typically involves the reaction of a brominated pyrimidine derivative with a thiourea compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to a thiol or thioether.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrimidinedithione derivatives.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of novel materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound’s ability to form stable complexes with metal ions may also play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-chloro-
- 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-iodo-
Uniqueness
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- is unique due to the presence of both bromine and sulfur atoms in its structure, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
143452-26-0 |
|---|---|
Fórmula molecular |
C4H4BrN3S2 |
Peso molecular |
238.1 g/mol |
Nombre IUPAC |
1-amino-5-bromopyrimidine-2,4-dithione |
InChI |
InChI=1S/C4H4BrN3S2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) |
Clave InChI |
ITMSBKQEIFANNI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=S)NC(=S)N1N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


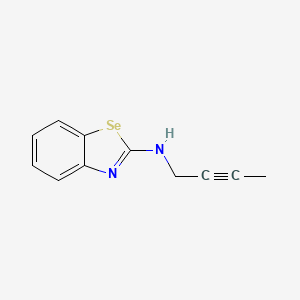
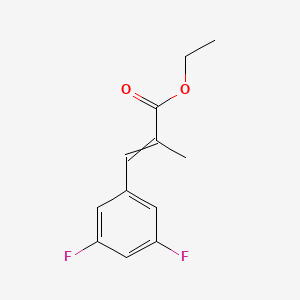
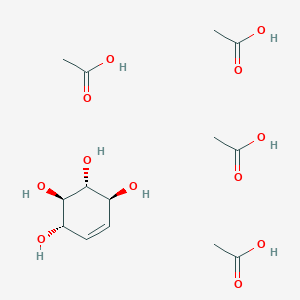
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)

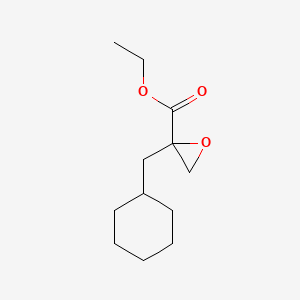
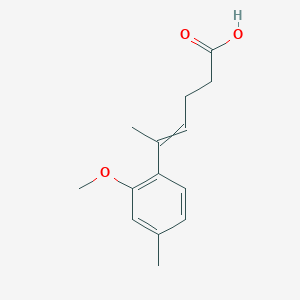
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
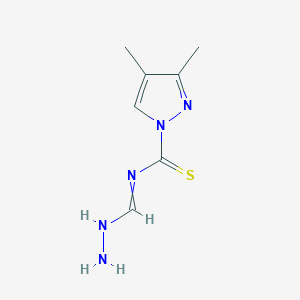
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)

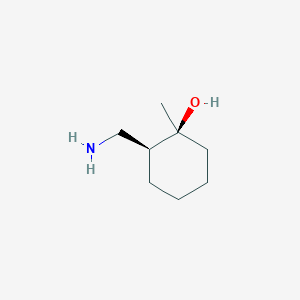
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
